molecular formula C9H6F4O3 B6602491 methyl 4-(difluoromethoxy)-2,6-difluorobenzoate CAS No. 1040723-82-7

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate

Cat. No. B6602491
CAS RN: 1040723-82-7
M. Wt: 238.14 g/mol
InChI Key: LIADJSNCZRBSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate (MFDB) is a compound of the difluoromethoxybenzoic acid family that has recently been studied for its potential applications in a variety of scientific research fields. This compound has several unique properties that make it an attractive candidate for a variety of experiments.

Scientific Research Applications

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has been studied for potential uses in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a potential inhibitor of enzymes. It has also been studied for its potential use as an anti-inflammatory agent and as an antioxidant. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is not yet fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the human body. It has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and to reduce inflammation. Additionally, it has been found to reduce oxidative stress and to protect against the damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has several advantages for use in laboratory experiments. It is relatively stable and has a low melting point, making it easy to handle and store. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for research on methyl 4-(difluoromethoxy)-2,6-difluorobenzoate. These include further studies on its potential use as an anti-inflammatory and antioxidant agent, as well as further studies on its potential use in the treatment of cancer and other diseases. Additionally, further studies on its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions could be conducted. Finally, further studies on its mechanism of action and its potential effects on biochemical and physiological processes could be conducted.

Synthesis Methods

Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate can be synthesized through a variety of methods. The most common method is the reaction of difluoromethoxybenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired product in high yields. Other methods have been developed to synthesize this compound, including the reaction of difluoromethoxybenzoic acid with methyl chloride in the presence of a base, or the reaction of difluoromethoxybenzoic acid with sodium borohydride in the presence of a base.

properties

IUPAC Name

methyl 4-(difluoromethoxy)-2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)2-4(3-6(7)11)16-9(12)13/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADJSNCZRBSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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